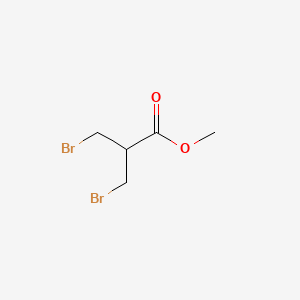

Methyl 3-bromo-2-(bromomethyl)propionate

Description

The exact mass of the compound Methyl 3-bromo-2-(bromomethyl)propionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 620109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 3-bromo-2-(bromomethyl)propionate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-2-(bromomethyl)propionate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2-(bromomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USXVPPOARMSYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176810 | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22262-60-8 | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22262-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022262608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-bromo-2-(bromomethyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanoic acid, 3-bromo-2-(bromomethyl)-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate, bearing the CAS Number 22262-60-8 , is a highly functionalized and versatile building block in modern organic synthesis.[1][2] Its unique structure, featuring two primary bromide atoms and a methyl ester, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and key applications, with a particular focus on its utility for researchers, scientists, and professionals in the field of drug development. We will explore its role in the synthesis of valuable heterocyclic scaffolds, such as pyrrolidines and sultams, and provide detailed, field-proven insights into its reactivity and handling.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in a laboratory setting. The key properties of Methyl 3-bromo-2-(bromomethyl)propionate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22262-60-8 | [1][2] |

| Molecular Formula | C₅H₈Br₂O₂ | [1][2] |

| Molecular Weight | 259.92 g/mol | [1][2] |

| Appearance | Clear colorless to yellow liquid | [3] |

| Boiling Point | 60-62 °C at 0.4 mmHg | |

| Density | 1.82 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.508 | |

| MDL Number | MFCD00011534 | [1] |

Spectroscopic data is essential for the unambiguous identification and quality control of Methyl 3-bromo-2-(bromomethyl)propionate. Representative data is available through various public and commercial databases. The NIST WebBook provides its mass spectrum (electron ionization), which is a crucial tool for confirming its molecular weight and fragmentation pattern.[4] Furthermore, comprehensive spectroscopic data including 1H NMR, 13C NMR, and IR spectra are available from suppliers and databases, allowing for complete structural elucidation.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate: A Validated Protocol

The reliable synthesis of this key building block is of significant interest. A well-established and reproducible method for the preparation of Methyl 3-bromo-2-(bromomethyl)propionate is through the esterification of 3-bromo-2-(bromomethyl)propionic acid. This acid precursor can be synthesized from diethyl bis(hydroxymethyl)malonate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Bromo-2-(bromomethyl)propionic Acid

This procedure is adapted from a robust method and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 3-bromo-2-(bromomethyl)propionic acid with methanol.

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the esterification to completion (typically monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.

Caption: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate.

Applications in the Synthesis of Bioactive Heterocycles

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate lies in its ability to act as a precursor to a variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[1] The two primary bromide atoms are susceptible to nucleophilic substitution, allowing for the construction of five-membered rings.

Synthesis of Pyrrolidine Derivatives

The pyrrolidine ring is a core component of numerous natural products and pharmaceuticals.[5][6] Methyl 3-bromo-2-(bromomethyl)propionate serves as a valuable C4 synthon for the construction of the pyrrolidine nucleus through a double nucleophilic substitution reaction with a primary amine.

Reaction Mechanism and Causality:

The reaction proceeds via a sequential intermolecular and intramolecular nucleophilic substitution. The primary amine first displaces one of the bromide atoms in an intermolecular fashion. The resulting secondary amine is then perfectly positioned to undergo an intramolecular cyclization by displacing the second bromide, forming the stable five-membered pyrrolidine ring. The choice of base and solvent is critical to modulate the reactivity and minimize side reactions. A non-nucleophilic base is often employed to deprotonate the amine without competing in the substitution reaction.

Caption: General workflow for pyrrolidine synthesis.

This strategy is particularly valuable for accessing substituted pyrrolidines, which are key intermediates in the synthesis of a wide range of biologically active compounds, including antiviral and central nervous system agents. A notable application is in the synthesis of precursors to molecules like (S)-1-benzyl-3-hydroxypyrrolidine, a chiral building block in many pharmaceutical syntheses.[1]

Synthesis of Sultams

Sultams, which are cyclic sulfonamides, are another class of heterocycles with significant biological activity, including applications as antibacterial and anti-inflammatory agents. Methyl 3-bromo-2-(bromomethyl)propionate can be utilized in the synthesis of five-membered sultams by reacting it with a sulfonamide under basic conditions.

Plausible Synthetic Pathway:

Similar to the pyrrolidine synthesis, the reaction with a sulfonamide would proceed through a double alkylation. The sulfonamide anion, generated by a suitable base, would act as the nucleophile to displace both bromide atoms, leading to the formation of the heterocyclic ring. This approach offers a direct route to functionalized sultams that can be further elaborated into more complex drug candidates.

Field-Proven Insights and Experimental Considerations

As a Senior Application Scientist, it is crucial to move beyond theoretical reaction schemes and provide practical advice for researchers working with this reagent.

-

Purity and Storage: The purity of Methyl 3-bromo-2-(bromomethyl)propionate is critical for successful and reproducible reactions. It is advisable to use a freshly purified or high-purity grade of the reagent. Due to its potential for hydrolysis, it should be stored in a cool, dry place under an inert atmosphere.

-

Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) are effective techniques for monitoring the progress of reactions involving this compound. This allows for the optimization of reaction times and helps to identify the formation of any side products.

-

Safety Precautions: Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated organic compound and should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times.

Conclusion and Future Outlook

Methyl 3-bromo-2-(bromomethyl)propionate has established itself as a valuable and versatile building block in organic synthesis. Its ability to readily form five-membered heterocyclic rings, such as pyrrolidines and sultams, makes it a highly sought-after intermediate in the field of drug discovery. The synthetic protocols outlined in this guide provide a solid foundation for its preparation and application. Future research will likely focus on expanding the scope of its reactions, particularly in the development of novel stereoselective transformations and its incorporation into the synthesis of complex natural products and new classes of therapeutic agents. The continued exploration of the reactivity of this powerful synthon will undoubtedly lead to further innovations in medicinal chemistry and materials science.

References

-

PubChem. Methyl 3-bromopropanoate. [Link]

-

ChemSynthesis. methyl 3-bromo-2-(bromomethyl)propanoate. [Link]

-

NIST. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

-

SIELC Technologies. Methyl 3-bromo-2-(bromomethyl)propionate. [Link]

-

Organic Syntheses. Propionic acid, β-bromo-, methyl ester. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

-

Synthesis of γ-Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3-Aminooxetanes. PMC. [Link]

-

Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. NIH. [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Proposed mechanism for the synthesis of γ-lactams. ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. NIH. [Link]

-

Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. ResearchGate. [Link]

Sources

- 1. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 2. frontiersin.org [frontiersin.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate: Properties, Synthesis, and Applications

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated organic ester that serves as a highly versatile and reactive building block in modern organic synthesis. Its bifunctional nature, characterized by two reactive bromine atoms, makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the fields of pharmaceutical development and materials science. This technical guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, alongside detailed protocols for its synthesis, purification, and analytical characterization. Furthermore, it explores the mechanistic basis for its utility in advanced chemical applications and outlines critical safety and handling procedures for laboratory and industrial settings. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.

Chemical Identity and Physicochemical Properties

Methyl 3-bromo-2-(bromomethyl)propionate, also known by its synonym Methyl Bis(bromomethyl)acetate, is a dense, liquid ester.[1] Its chemical identity is precisely defined by its molecular structure and associated identifiers. The cornerstone of its stoichiometric calculations and analytical characterization is its molecular weight.

The molecular weight of Methyl 3-bromo-2-(bromomethyl)propionate is 259.92 g/mol .[1][2][3][4]

This value is derived from its molecular formula, C₅H₈Br₂O₂ .[1][3][5] A comprehensive summary of its key properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 259.92 g/mol | [1][2] |

| Molecular Formula | C₅H₈Br₂O₂ | [1][3][5] |

| CAS Number | 22262-60-8 | [1][2] |

| Appearance | Liquid | |

| Density | 1.82 g/mL at 25 °C | [2][6] |

| Boiling Point | 60-62 °C at 0.4 mmHg | [2][6] |

| Refractive Index | n20/D 1.508 | [6] |

| Linear Formula | (BrCH₂)₂CHCO₂CH₃ | |

| InChI Key | USXVPPOARMSYGY-UHFFFAOYSA-N | [5] |

| SMILES String | COC(=O)C(CBr)CBr | [6] |

Synthesis and Purification

The synthesis of Methyl 3-bromo-2-(bromomethyl)propionate is typically achieved through the bromination of a suitable acrylate precursor. The causality behind this choice of strategy lies in the high reactivity of the double bond in methyl acrylate towards electrophilic addition of bromine, followed by subsequent functionalization. This approach provides a direct and efficient route to the desired dibrominated product.

Expertise & Causality: The Synthetic Rationale

The selection of an acrylate ester as the starting material is strategic. The electron-withdrawing nature of the ester group polarizes the alkene, making it susceptible to attack. The reaction proceeds via a bromonium ion intermediate, which is then opened by a bromide ion. Controlling the reaction conditions, such as temperature and the rate of bromine addition, is critical to prevent side reactions and ensure a high yield of the target compound.

Experimental Protocol: Synthesis

A representative, self-validating protocol for the synthesis is as follows:

-

Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen). The flask is charged with methyl 2-(bromomethyl)acrylate (1.0 equivalent) dissolved in a suitable solvent like dichloromethane (DCM).

-

Reagent Addition: The solution is cooled to 0 °C using an ice bath. A solution of hydrogen bromide (HBr) in acetic acid (33 wt. %, 1.1 equivalents) is added dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully quenched by pouring it into a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (60-62 °C at 0.4 mmHg) to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.[2][6]

Visualization: Synthetic Workflow

Caption: The role of the title compound as an electrophile in a cyclization reaction.

Analytical Characterization

Ensuring the purity and identity of Methyl 3-bromo-2-(bromomethyl)propionate is crucial for its successful application. High-Performance Liquid Chromatography (HPLC) is a standard method for its analysis.

Trustworthiness: A Validated HPLC Protocol

The following reverse-phase HPLC method provides a reliable, self-validating system for purity assessment. T[7]he choice of an acidic mobile phase ensures that the analyte's ester group remains stable and consistently protonated, leading to sharp and reproducible chromatographic peaks.

-

Column: Newcrom R1 or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm). 2[7]. Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid. For example, a 70:30 (v/v) mixture of MeCN and water containing 0.1% phosphoric acid. 3[7]. Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in the mobile phase.

-

Note on MS Compatibility: For Mass Spectrometry (MS) detection, the phosphoric acid must be replaced with a volatile acid like formic acid to prevent contamination of the MS source.

[7]### 5. Safety, Handling, and Storage

Methyl 3-bromo-2-(bromomethyl)propionate is a hazardous chemical and must be handled with appropriate precautions.

[8]| Hazard Classification | GHS Code(s) | Description | | :--- | :--- | :--- | | Skin Irritation | H315 | Causes skin irritation. | | Eye Irritation | H319 | Causes serious eye irritation. | | Respiratory Irritation | H335 | May cause respiratory irritation. | | Acute Toxicity | - | Harmful if swallowed. |[8]

Handling and Personal Protective Equipment (PPE)

-

Always work in a well-ventilated area, preferably inside a chemical fume hood. *[8] Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. *[8] Avoid breathing vapors or mist. *[8] Wash hands thoroughly after handling.

[8]#### Storage and Incompatibility

-

Store in a tightly closed container in a cool, dry, and well-ventilated place. *[8] Keep away from incompatible materials such as strong oxidizing agents and strong bases.

With a molecular weight of 259.92 g/mol , Methyl 3-bromo-2-(bromomethyl)propionate is more than just a chemical statistic; it is a potent and versatile reagent in the arsenal of the modern synthetic chemist. Its utility as a precursor for complex heterocyclic systems solidifies its importance in pharmaceutical research and beyond. Understanding its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for harnessing its full potential safely and effectively.

References

- Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers. SGT Life Sciences.

- Methyl 3-bromo-2-(bromomethyl)propionate | CAS 22262-60-8. Santa Cruz Biotechnology.

- METHYL 3-BROMO-2-(BROMOMETHYL)

- Methyl 3-bromo-2-(bromomethyl)

- Methyl 3-bromo-2-(bromomethyl)

- Sigma Aldrich Methyl 3-bromo-2-(bromomethyl)

- SAFETY DATA SHEET - Methyl 3-bromo-2-(bromomethyl)

- SAFETY DATA SHEET - Propanoic acid, 2-bromo-, methyl ester. Fisher Scientific.

- Methyl 3-bromopropionate: A Versatile Intermedi

- Methyl 3-Bromo-2-(bromomethyl)

- methyl 3-bromo-2-(bromomethyl)

- Methyl 2-bromo-3-(4-bromophenyl)

- Methyl 3-Bromo-2-(bromomethyl)propionate 22262-60-8. Tokyo Chemical Industry Co., Ltd.

- Methyl 3-bromo-2-(bromomethyl)

Sources

- 1. scbt.com [scbt.com]

- 2. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Sigma Aldrich Methyl 3-bromo-2-(bromomethyl)propionate 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 5. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Methyl 3-bromo-2-(bromomethyl)propionate | SIELC Technologies [sielc.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial in modern organic synthesis. Its unique structure, possessing two primary bromine atoms and a methyl ester, makes it a valuable building block for constructing complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. This document delves into its chemical properties, synthesis, spectral characteristics, reactivity, and applications, offering field-proven insights to empower researchers in leveraging this potent synthetic tool.

Core Physicochemical and Safety Profile

Methyl 3-bromo-2-(bromomethyl)propionate, also known as Methyl β,β'-dibromoisobutyrate, is a clear, colorless to light red liquid.[1] A thorough understanding of its fundamental properties is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 22262-60-8 | [2][3][4] |

| Molecular Formula | C₅H₈Br₂O₂ | [2][3] |

| Molecular Weight | 259.92 g/mol | [2][3][4] |

| Appearance | Clear, colorless to light red liquid | [1] |

| Boiling Point | 60-62 °C at 0.4 mmHg | [4][5] |

| Density | 1.82 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.508 | [4][5] |

| InChI Key | USXVPPOARMSYGY-UHFFFAOYSA-N | [4] |

| SMILES | COC(=O)C(CBr)CBr | [4] |

Safety and Handling

Methyl 3-bromo-2-(bromomethyl)propionate is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood.[4][6] Adherence to appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[4]

Hazard Classifications: [4]

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3, Respiratory system)

Precautionary Statements: [4]

-

Avoid breathing fumes, mist, or vapors.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a well-ventilated place. Keep container tightly closed.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

A reliable and well-documented procedure for the synthesis of Methyl 3-bromo-2-(bromomethyl)propionate (referred to as Methyl β,β'-dibromoisobutyrate in the original text) is available in Organic Syntheses.[7] The synthesis involves the esterification of β,β'-dibromoisobutyric acid, which is prepared from the reaction of diethyl bis(hydroxymethyl)malonate with concentrated hydrobromic acid.[7]

Experimental Protocol: Synthesis of Methyl β,β'-dibromoisobutyrate[7]

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.319 (1990); Vol. 60, p.88 (1981).

Step 1: Synthesis of β,β'-Dibromoisobutyric Acid

-

To a 5-L, single-necked flask equipped with a heating mantle, Vigreux distillation head, thermometer, and a water-cooled condenser, add 440 g (2.0 mol) of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid.

-

Heat the mixture at vigorous reflux for 6 hours, collecting the aqueous distillate.

-

Pour the undistilled concentrate into a 3-L beaker and cool overnight at -15°C.

-

Filter the resulting solid through a fritted-glass Büchner funnel and air-dry under suction.

-

Further dry the solid in a vacuum desiccator to yield β,β'-dibromoisobutyric acid.

Step 2: Esterification to Methyl β,β'-dibromoisobutyrate

-

In a 200-mL, round-bottomed flask fitted with a reflux condenser, place 61.5 g (0.25 mol) of β,β'-dibromoisobutyric acid, 25 g (0.78 mol) of methanol, 75 mL of ethylene dichloride, and 0.2 mL of methanesulfonic acid.

-

Heat the reaction mixture under reflux for 24 hours.

-

Cool the solution to room temperature and dilute with approximately 200 mL of a suitable organic solvent.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure Methyl 3-bromo-2-(bromomethyl)propionate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 3-bromo-2-(bromomethyl)propionate.

Spectral Analysis

Spectroscopic data is indispensable for the structural confirmation and purity assessment of Methyl 3-bromo-2-(bromomethyl)propionate.

Mass Spectrometry

The electron ionization mass spectrum of Methyl 3-bromo-2-(bromomethyl)propionate is available in the NIST database.[8] The presence of two bromine atoms leads to a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Predicted Fragmentation Pattern:

-

Molecular Ion ([M]⁺): A triplet of peaks is expected around m/z 258, 260, and 262, corresponding to the presence of two ⁷⁹Br isotopes, one ⁷⁹Br and one ⁸¹Br isotope, and two ⁸¹Br isotopes, respectively. The relative intensities of these peaks should be approximately 1:2:1.

-

Loss of a Bromine Radical ([M-Br]⁺): A prominent doublet of peaks around m/z 179 and 181.

-

Loss of a Methoxy Radical ([M-OCH₃]⁺): A triplet of peaks around m/z 227, 229, and 231.

-

Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): A doublet of peaks around m/z 165 and 167.

Caption: Predicted mass spectrometry fragmentation of Methyl 3-bromo-2-(bromomethyl)propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, fully interpreted spectrum is not readily accessible, the expected ¹H and ¹³C NMR spectra can be predicted based on the molecule's structure.

¹H NMR (Predicted):

-

-OCH₃ (s, 3H): A singlet corresponding to the methyl ester protons.

-

-CH- (m, 1H): A multiplet for the methine proton, coupled to the four protons of the two bromomethyl groups.

-

-CH₂Br (m, 4H): A multiplet for the diastereotopic protons of the two bromomethyl groups.

¹³C NMR (Predicted):

-

-OCH₃: A signal for the methyl ester carbon.

-

-CH-: A signal for the methine carbon.

-

-CH₂Br: A signal for the bromomethyl carbons.

-

C=O: A signal for the carbonyl carbon of the ester.

Reactivity and Synthetic Applications

The synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate stems from the presence of two primary alkyl bromide moieties, which are excellent electrophilic sites for nucleophilic substitution reactions.[1] This bifunctionality allows for the construction of cyclic structures, particularly nitrogen-containing heterocycles.

Reactions with Amines: Synthesis of γ-Lactams

A significant application of this reagent is in the synthesis of γ-lactams (2-pyrrolidinones), a structural motif prevalent in many biologically active compounds.[9][10][11] The reaction with primary amines proceeds via a tandem nucleophilic substitution, where the amine first displaces one bromine atom, followed by an intramolecular cyclization to displace the second bromine, forming the five-membered lactam ring.

Caption: General reaction scheme for γ-lactam synthesis.

Reactions with Thiols

The electrophilic nature of the carbon-bromine bonds also makes them susceptible to attack by sulfur nucleophiles, such as thiols.[12] This reaction can be used to introduce sulfur-containing functionalities into a molecule. The reaction conditions, particularly the pH, can be modulated to control the reactivity.[12]

Precursor to Functionalized Acrylates

Methyl 3-bromo-2-(bromomethyl)propionate can serve as a precursor to methyl 2-(bromomethyl)acrylate through an elimination reaction.[13] This acrylate derivative is a valuable monomer in polymer chemistry and a useful building block in organic synthesis.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a highly functionalized and reactive building block with significant potential in organic synthesis, particularly for the construction of heterocyclic systems of interest in drug discovery. Its commercial availability and well-documented synthesis make it an accessible tool for researchers. A comprehensive understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective application in the laboratory.

References

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Submitted by Michaël Davi, Arnaud Comte, Rodolphe Jazzar, and Olivier Baudoin. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). 2-Propynoic acid, 3-bromo-, methyl. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). Propionic acid, β-bromo-, methyl ester. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. (n.d.). METHYL α-(BROMOMETHYL)ACRYLATE. Retrieved January 11, 2026, from [Link]

-

AFINITICA. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ALKYL 2-BROMOACRYLATES AS ADHESIVES. Retrieved January 11, 2026, from [Link]

-

ACS Publications. (n.d.). Use of Methyl 2-(Bromomethyl)acrylate as a Chain-Transfer Agent To Yield Functionalized Macromonomers via Conventional and Livin. Retrieved January 11, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). methyl 3-bromo-2-(bromomethyl)propanoate. Retrieved January 11, 2026, from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN101560147A - Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

-

Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams. Retrieved January 11, 2026, from [Link]

-

PubMed. (n.d.). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Synthesis of γ‑Lactams by Intermolecular (3 + 2) Annulation of Siloxy Alkynes and 3‑Aminooxetanes. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). 3-Bromo-2-methylpropane-1-thiol. Retrieved January 11, 2026, from [Link]

-

Chemguide. (n.d.). amines as nucleophiles. Retrieved January 11, 2026, from [Link]

-

Chemistry Stack Exchange. (2015, November 10). Major products of the reaction of 2-bromo-2-methylpropane and propanoic acid. Retrieved January 11, 2026, from [Link]

-

Impactfactor. (2021, September 25). Synthesis and Characterization of Some Novel γ-Lactams, and Study of Their Antioxidant and Biological Activities. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (n.d.). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Retrieved January 11, 2026, from [Link]

-

National Institutes of Health. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). on the 13C NMR spectrum of 1-bromo-2-methylpropane. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved January 11, 2026, from [Link]

Sources

- 1. Buy Methyl 3-bromo-2-(bromomethyl)propionate | 22262-60-8 [smolecule.com]

- 2. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8 [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Methyl 3-bromo-2-(bromomethyl)propionate [webbook.nist.gov]

- 9. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. γ-Lactam synthesis [organic-chemistry.org]

- 11. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents | MDPI [mdpi.com]

- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Reactions of Methyl 3-bromo-2-(bromomethyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-2-(bromomethyl)propionate, a versatile difunctionalized building block, holds significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research. This technical guide provides a comprehensive overview of the synthesis and reactivity of this compound. We will delve into a detailed, field-proven synthetic protocol and explore its diverse applications in key chemical transformations, including elimination, nucleophilic substitution, and cyclization reactions. The causality behind experimental choices, mechanistic insights, and practical considerations are emphasized to provide a self-validating system for researchers.

Introduction

Methyl 3-bromo-2-(bromomethyl)propionate, with the chemical formula C₅H₈Br₂O₂ and CAS number 22262-60-8, is a halogenated ester that serves as a valuable intermediate in organic synthesis.[1][2] Its structure, featuring two primary bromide atoms and a methyl ester functionality, offers multiple reactive sites for strategic chemical modifications. This guide will illuminate the synthetic pathways to this compound and showcase its utility as a precursor to a variety of functionalized molecules, including α,β-unsaturated esters and heterocyclic scaffolds.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

The preparation of Methyl 3-bromo-2-(bromomethyl)propionate can be efficiently achieved through a two-step sequence starting from diethyl bis(hydroxymethyl)malonate. This method, adapted from a procedure in Organic Syntheses, involves the formation of a dibromo acid intermediate followed by esterification.[3]

Synthesis of β,β'-Dibromoisobutyric acid

The initial step involves the reaction of diethyl bis(hydroxymethyl)malonate with concentrated hydrobromic acid. This vigorous reflux leads to the formation of β,β'-dibromoisobutyric acid.

Experimental Protocol: Synthesis of β,β'-Dibromoisobutyric acid [3]

-

To a 5-L, single-necked flask equipped with a heating mantle, a Vigreux distillation head, a thermometer, a water-cooled condenser with an adapter, and a 1-L, ice-cooled receiving vessel, add 440 g (2.0 mol) of diethyl bis(hydroxymethyl)malonate and 3540 mL of concentrated aqueous hydrobromic acid.

-

Heat the mixture at vigorous reflux for 6 hours, during which approximately 2400 mL of aqueous distillate is collected.

-

Pour the undistilled concentrate into a 3-L beaker and cool to -15°C overnight.

-

Filter the resulting solid through a 500-mL fritted-glass Büchner funnel using aspirator vacuum.

-

After suction air drying for 6 hours, continue drying in a vacuum desiccator containing active Drierite under an initial vacuum of 10 mm for 6 days to yield β,β'-dibromoisobutyric acid as a brown solid.

-

Further concentration of the filtrate can provide an additional crop of the product. The crude product is suitable for the next step without further purification.

Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate (Methyl β,β'-dibromoisobutyrate)

The subsequent esterification of β,β'-dibromoisobutyric acid with methanol in the presence of a catalytic amount of acid affords the target compound.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate [3]

-

In a 200-mL, round-bottomed flask fitted with a reflux condenser, place 61.5 g (0.25 mol) of β,β'-dibromoisobutyric acid, 25 g (0.78 mol) of commercial methanol, 75 mL of ethylene dichloride, and 0.2 mL of methanesulfonic acid.

-

Heat the reaction mixture under reflux for 24 hours.

-

Cool the solution to room temperature, dilute with approximately 200 mL of methylene chloride, and neutralize with a dilute, cold sodium bicarbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate on a rotary evaporator to remove most of the methylene chloride.

-

The resulting crude Methyl 3-bromo-2-(bromomethyl)propionate can be purified by vacuum distillation.

Table 1: Physical and Spectroscopic Data for Methyl 3-bromo-2-(bromomethyl)propionate

| Property | Value | Reference |

| CAS Number | 22262-60-8 | [2] |

| Molecular Formula | C₅H₈Br₂O₂ | [2] |

| Molecular Weight | 259.92 g/mol | [2] |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 60-62 °C at 0.4 mmHg | [2] |

| Density | 1.82 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.508 | [2] |

Reactions of Methyl 3-bromo-2-(bromomethyl)propionate

The presence of two primary bromide atoms makes Methyl 3-bromo-2-(bromomethyl)propionate a versatile substrate for a range of chemical transformations. These reactions primarily involve elimination and nucleophilic substitution pathways.

Elimination Reaction: Synthesis of Methyl 2-(bromomethyl)acrylate

Treatment of Methyl 3-bromo-2-(bromomethyl)propionate with a base, such as triethylamine, leads to the elimination of one equivalent of hydrogen bromide to furnish Methyl 2-(bromomethyl)acrylate, a valuable α,β-unsaturated ester.[3]

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)acrylate [3]

-

In a dry, 250-mL three-necked flask, equipped with a mechanical stirrer, reflux condenser, and an addition funnel, dissolve 20 g (0.077 mol) of Methyl 3-bromo-2-(bromomethyl)propionate in 50 mL of anhydrous benzene.

-

Stir the solution vigorously while adding a solution of 7.7 g (0.076 mol) of triethylamine in 50 mL of benzene dropwise at a rate of about 3 mL per minute.

-

After the addition is complete, stir the mixture for an additional hour at room temperature, followed by refluxing for 1 hour.

-

Cool the mixture to 20°C.

-

Filter the triethylammonium bromide salt and wash it with anhydrous benzene.

-

Combine the filtrate and washings and concentrate on a rotary evaporator at 30–35°C.

-

Fractionally distill the residue under reduced pressure to obtain Methyl 2-(bromomethyl)acrylate.

Nucleophilic Substitution Reactions

The two primary bromide atoms in Methyl 3-bromo-2-(bromomethyl)propionate are susceptible to nucleophilic attack, enabling the introduction of a wide range of functionalities. These reactions typically proceed via an Sₙ2 mechanism.

The reaction of Methyl 3-bromo-2-(bromomethyl)propionate with primary amines can lead to the formation of nitrogen-containing heterocycles. For instance, its use in the synthesis of sultams and (S)-1-benzyl-3-hydroxypyrrolidine has been reported, highlighting its utility in constructing pharmacologically relevant scaffolds.[4] The reaction with a primary amine can proceed in a stepwise manner, with the initial substitution of one bromide followed by an intramolecular cyclization to form a pyrrolidine ring.

A variety of other nucleophiles can be employed to displace the bromide ions. For example, reaction with thiourea can lead to the formation of sulfur-containing heterocycles.[5][6] The reaction likely proceeds through the initial formation of an isothiuronium salt, which can then undergo further transformations.

Cyclization Reactions: Synthesis of Functionalized Cyclopropanes

While not directly reported for Methyl 3-bromo-2-(bromomethyl)propionate, related gem-dihalogenated compounds are known to participate in the synthesis of functionalized cyclopropanes.[4][7] This suggests a potential application for the title compound in similar transformations, likely involving a radical addition-polar cyclization cascade.

Causality and Field-Proven Insights

-

Choice of Base in Elimination: The use of a non-nucleophilic, sterically hindered base like triethylamine is crucial for favoring the elimination reaction to form the acrylate over competing substitution reactions.[3]

-

Solvent Effects: The choice of solvent can significantly influence the outcome of nucleophilic substitution reactions. Polar aprotic solvents are generally preferred for Sₙ2 reactions as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

-

Control of Stoichiometry: In reactions with dinucleophiles, such as primary amines, careful control of the stoichiometry is essential to favor either mono- or di-substitution, or to promote intramolecular cyclization.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a highly versatile and valuable building block in organic synthesis. Its straightforward preparation and the presence of multiple reactive sites allow for the efficient construction of a diverse array of complex molecules. The reactions detailed in this guide, including elimination to form α,β-unsaturated esters and nucleophilic substitutions to generate heterocyclic systems, underscore its significance for researchers in the fields of medicinal chemistry and materials science. A thorough understanding of its reactivity, guided by the principles of reaction mechanism and judicious choice of reaction conditions, will continue to unlock new synthetic possibilities.

References

- SGT Life Sciences. Methyl 3-bromo-2-(Bromomethyl)

- Organic Syntheses. METHYL α-(BROMOMETHYL)

- Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)

- ChemicalBook. Methyl 2-(bromomethyl)

- National Center for Biotechnology Information.

- ResearchGate.

- AFINITICA.

- ACS Publications. Use of Methyl 2-(Bromomethyl)

- IJISET. Interaction of Some Dihalide Esters with Thiourea.

- National Center for Biotechnology Information.

- Sigma-Aldrich. Methyl 3-bromo-2-(bromomethyl)

- Google Patents. Synthetic method of 2, 3-dibromo-2-methylpropanoic acid.

- National Center for Biotechnology Information. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino) -.

- Merck. Methyl 3-bromo-2-(bromomethyl)

- NIST. Methyl 3-bromo-2-(bromomethyl)

- Organic Syntheses. Propionic acid, β-bromo-, methyl ester.

- ResearchGate. Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.

- Chemguide. amines as nucleophiles.

- National Center for Biotechnology Information.

Sources

- 1. Methyl 2-(bromomethyl)acrylate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 3-bromo-2-(bromomethyl)propionate 98 22262-60-8 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijiset.com [ijiset.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling and Use of Methyl 3-bromo-2-(bromomethyl)propionate

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for Methyl 3-bromo-2-(bromomethyl)propionate (CAS No. 22262-60-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this reactive chemical intermediate.

Understanding the Reagent: Chemical and Physical Profile

Methyl 3-bromo-2-(bromomethyl)propionate is a halogenated ester commonly utilized as a building block in organic synthesis.[1][2][3] Its bifunctional nature, containing two bromine atoms, makes it a versatile reagent but also necessitates a thorough understanding of its properties to mitigate potential hazards. The causality behind many of the safety protocols described herein is directly linked to its physical and chemical characteristics.

A summary of its key properties is presented below for quick reference.

| Property | Value | Source |

| CAS Number | 22262-60-8 | [3] |

| Molecular Formula | C₅H₈Br₂O₂ | [2][3] |

| Molecular Weight | 259.92 g/mol | [3] |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.82 g/mL at 25 °C (lit.) | |

| Boiling Point | 60-62 °C at 0.4 mmHg (lit.) | [1] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Refractive Index | n20/D 1.508 (lit.) |

The high density of this liquid is an important consideration for handling and storage, as even small volumes can be deceptively heavy. Its relatively high boiling point and flash point classify it as a combustible liquid, not highly flammable, which informs fire safety and storage requirements.

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS), Methyl 3-bromo-2-(bromomethyl)propionate is classified with the following hazards:

-

Skin Irritation (Category 2)

-

Serious Eye Irritation (Category 2)

-

Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System

The signal word for this chemical is "Warning" .

The primary hazards are associated with direct contact and inhalation. The presence of two bromine atoms, which are good leaving groups, makes the molecule reactive. Upon contact with skin or mucous membranes, it can likely alkylate biological macromolecules, leading to irritation and potential tissue damage. While comprehensive toxicological data for this specific compound are not fully investigated, its structural alerts warrant a cautious approach.[4] Inhalation of its vapors or aerosols can irritate the respiratory tract, a known effect of many halogenated organic compounds.

Core Safety Directives: PPE, Engineering Controls, and Handling

A multi-layered approach to safety, combining engineering controls and personal protective equipment (PPE), is mandatory when working with this reagent. The following protocols are designed to create a self-validating system of safety.

Engineering Controls: The First Line of Defense

The primary engineering control for handling Methyl 3-bromo-2-(bromomethyl)propionate is a properly functioning chemical fume hood .[5] This is non-negotiable. The fume hood contains vapors and prevents systemic exposure via inhalation. All manipulations, including weighing, transferring, and running reactions, must be performed within the hood.

Additionally, an eyewash station and a safety shower must be readily accessible and tested regularly.[6] Their proximity is crucial for immediate and effective decontamination in the event of an accidental exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical to prevent skin and eye contact.

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. For procedures with a higher risk of splashing, such as transfers of larger volumes, a face shield should be worn in addition to goggles.[6][7]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are mandatory. Given the nature of the compound, nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for the specific type of glove and its breakthrough time. Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating your skin.

-

Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.

-

-

Respiratory Protection: When working within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the case of a spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][6]

Step-by-Step Protocol for Safe Handling and Use

This protocol outlines the essential steps for safely handling Methyl 3-bromo-2-(bromomethyl)propionate in a laboratory setting.

-

Preparation and Pre-Use Checklist:

-

Confirm the chemical fume hood is operational (check airflow monitor).

-

Ensure the work area is clean and uncluttered.

-

Verify the location and functionality of the nearest safety shower and eyewash station.

-

Don all required PPE as outlined in Section 3.2.

-

Have appropriate spill cleanup materials (inert absorbent material like sand or silica gel) readily available.[6]

-

-

Chemical Transfer:

-

When transferring the liquid, do so slowly and carefully to avoid splashing.

-

Use a properly sized funnel for transfers into narrow-necked vessels.

-

Keep the container sealed when not in use to minimize vapor release.

-

-

Reaction Setup:

-

Set up all reactions within the chemical fume hood.

-

Ensure all glassware is free from defects.

-

If the reaction is heated, use a well-controlled heating mantle and monitor the temperature closely.

-

-

Post-Use and Waste Disposal:

-

Quench any residual reactive material appropriately before cleaning glassware.

-

Dispose of all waste, including contaminated consumables (gloves, paper towels), in a properly labeled hazardous waste container.

-

Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6]

-

Storage and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous situations.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] It should be kept away from heat, sparks, and open flames.[4] The storage class for this combustible liquid is 10.

-

Chemical Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[6]

-

Causality: Strong bases can promote elimination or substitution reactions, which may be exothermic. Strong oxidizing agents can react vigorously with the organic material, potentially leading to a fire or explosion.

-

Emergency Procedures: Spill, Exposure, and Fire

Accidental Release Measures

In the event of a spill, the response should be immediate and systematic.

-

Evacuate: Alert personnel in the immediate area and evacuate if necessary.

-

Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.

-

Contain: For small spills, absorb the liquid with an inert, non-combustible material such as sand, silica gel, or an acid binder.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with soap and water.

-

For large spills, evacuate the area and follow your institution's emergency procedures. [5]

First Aid Procedures

Immediate action is critical in case of exposure.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical attention.[6]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][6]

-

Hazards from Combustion: Thermal decomposition can produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen halides (bromine).[4][6] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Visualizations

Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for Methyl 3-bromo-2-(bromomethyl)propionate.

Caption: Safe handling workflow for Methyl 3-bromo-2-(bromomethyl)propionate.

References

-

SIELC Technologies. Methyl 3-bromo-2-(bromomethyl)propionate. (2018-02-16). Available at: [Link].

-

NIST. Methyl 3-bromo-2-(bromomethyl)propionate. InChI=1S/C5H8Br2O2/c1-9-5(8)4(2-6)3-7/h4H,2-3H2,1H3. Available at: [Link].

Sources

- 1. METHYL 3-BROMO-2-(BROMOMETHYL)PROPIONATE | 22262-60-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. Methyl 3-bromo-2-(Bromomethyl) Propionate Exporters & Suppliers [sgtlifesciences.com]

- 4. fishersci.com [fishersci.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-bromo-2-(bromomethyl)propionate for Chemical Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 3-bromo-2-(bromomethyl)propionate, a versatile bifunctional reagent crucial in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and safe handling, underpinned by field-proven insights and authoritative references.

Nomenclature and Identification: Establishing a Common Language

Precise communication in science is paramount. Methyl 3-bromo-2-(bromomethyl)propionate is known by several synonyms and alternative names in chemical literature and commercial catalogs. Understanding these is key to efficient information retrieval and unambiguous procurement.

The systematic IUPAC name for this compound is methyl 3-bromo-2-(bromomethyl)propanoate . However, it is frequently referred to by a variety of other names, reflecting its structure and common derivatives.

Table 1: Synonyms and Identifiers for Methyl 3-bromo-2-(bromomethyl)propionate

| Identifier Type | Identifier | Source |

| Systematic Name | methyl 3-bromo-2-(bromomethyl)propanoate | IUPAC |

| Common Name | Methyl 3-bromo-2-(bromomethyl)propionate | - |

| Alternative Name 1 | Methyl Bis(bromomethyl)acetate | [1] |

| Alternative Name 2 | 3-Bromo-2-(bromomethyl)propionic Acid Methyl Ester | [2] |

| Alternative Name 3 | Methyl β,β'-Dibromoisobutyrate | [2] |

| CAS Number | 22262-60-8 | [1][3] |

| Molecular Formula | C₅H₈Br₂O₂ | [1][3] |

| MDL Number | MFCD00011534 | - |

The profusion of names underscores the importance of using the CAS (Chemical Abstracts Service) number, 22262-60-8 , as the definitive identifier to prevent any ambiguity when sourcing this reagent or referencing it in publications.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in experimental design. These parameters dictate reaction conditions, purification strategies, and storage requirements.

Table 2: Key Physicochemical Properties of Methyl 3-bromo-2-(bromomethyl)propionate

| Property | Value | Source |

| Molecular Weight | 259.92 g/mol | [1][3] |

| Appearance | Clear colorless to yellow liquid | - |

| Boiling Point | 60-62 °C at 0.4 mmHg | - |

| Density | 1.82 g/mL at 25 °C | - |

| Refractive Index (n20/D) | 1.508 | - |

The high boiling point and density are characteristic of a polyhalogenated organic compound. Its liquid state at room temperature facilitates easy handling and dispensing in a laboratory setting.

Synthesis Protocol: A Validated Approach

While various synthetic routes may exist, a common and reliable method for the preparation of related brominated esters involves the bromination of an appropriate unsaturated precursor. For Methyl 3-bromo-2-(bromomethyl)propionate, a logical precursor is methyl methacrylate. The synthesis can be conceptualized as a two-step process: initial bromination to form a dibromo intermediate, followed by potential rearrangement or further reaction.

A closely related and well-documented procedure from Organic Syntheses describes the dehydrohalogenation of methyl β,β'-dibromoisobutyrate to yield methyl α-(bromomethyl)acrylate. This provides a strong foundation for understanding the synthesis of the title compound.

Experimental Protocol: Synthesis of Methyl 3-bromo-2-(bromomethyl)propionate

This protocol is based on established methods for the bromination of α,β-unsaturated esters.

Materials:

-

Methyl methacrylate

-

Bromine

-

Carbon tetrachloride (or another suitable inert solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., hydroquinone)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve methyl methacrylate (1.0 eq) in carbon tetrachloride. Add a small amount of a radical inhibitor like hydroquinone. Cool the flask in an ice bath to 0-5 °C.

-

Bromination: Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride to the stirred solution of methyl methacrylate via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Completion and Quenching: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete conversion. Quench the reaction by slowly adding a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution and water. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure Methyl 3-bromo-2-(bromomethyl)propionate.

Causality in Experimental Choices:

-

Inert Solvent: Carbon tetrachloride is chosen for its inertness towards bromine and the reactants.

-

Low Temperature: The initial low temperature is crucial to control the exothermicity of the bromination reaction and to minimize the formation of side products.

-

Inhibitor: The addition of a radical inhibitor is a precautionary measure to prevent polymerization of the acrylate starting material and product.

-

Aqueous Workup: The sodium bicarbonate wash is essential to neutralize any remaining acidic byproducts, such as hydrogen bromide.

Reactivity and Applications in Synthesis

Methyl 3-bromo-2-(bromomethyl)propionate is a bifunctional molecule, possessing two primary electrophilic centers at the carbon atoms bearing the bromine atoms. This dual reactivity makes it a valuable building block for the construction of a variety of cyclic and acyclic structures.

Key Applications:

-

Synthesis of Sultams: This compound is utilized in the synthesis of sultams, which are cyclic sulfonamides and are important scaffolds in medicinal chemistry.

-

Preparation of (S)-1-benzyl-3-hydroxypyrrolidine: It serves as a key starting material in the multi-step synthesis of this chiral pyrrolidine derivative, a valuable building block in pharmaceutical research.

-

Formation of β-Substituted Acrylates: The related compound, 3-Bromo-2-(bromomethyl)propionic acid, is an important precursor for the synthesis of β-substituted acrylates, which are versatile intermediates in organic synthesis.

The general reactivity pattern involves nucleophilic substitution at the primary bromine atoms. The presence of the ester functionality can also influence the reactivity and can be a site for further transformations.

Caption: Synthetic utility of Methyl 3-bromo-2-(bromomethyl)propionate.

Analytical Methods for Quality Control

Ensuring the purity of reagents is critical for reproducible and reliable experimental outcomes. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of Methyl 3-bromo-2-(bromomethyl)propionate.

A typical reverse-phase HPLC method would involve:

-

Column: A C18 or other suitable non-polar stationary phase.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid modifier like formic acid for mass spectrometry compatibility or phosphoric acid for UV detection.

-

Detection: UV detection or mass spectrometry.

This method is scalable and can be adapted for preparative separation to isolate impurities for characterization.

Safety, Handling, and Storage

As a halogenated organic compound, Methyl 3-bromo-2-(bromomethyl)propionate requires careful handling to minimize exposure and ensure laboratory safety.

GHS Hazard Information:

-

Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

Caption: Recommended safe handling workflow for reactive reagents.

Conclusion

Methyl 3-bromo-2-(bromomethyl)propionate is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules relevant to the pharmaceutical and agrochemical industries. A thorough understanding of its nomenclature, properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, will enable researchers to effectively harness its synthetic potential.

References

-

Organic Syntheses. (1990). METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses, Coll. Vol. 7, 319. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 3-bromo-2-(bromomethyl)propionate. Retrieved January 11, 2026, from [Link]

Sources

An In-depth Technical Guide to α-Haloester Reagents in Organic Synthesis, with a focus on Methyl Bromoacetate

Introduction: The Role of Bromomethylating Agents in Modern Synthesis

In the landscape of organic synthesis and drug development, the precise installation of functional groups is paramount. Among the vast arsenal of chemical tools available, electrophilic alkylating agents are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds. Within this class, α-haloesters, and specifically bromomethylating agents, represent a cornerstone of synthetic strategy. These reagents are prized for their ability to introduce carboxymethyl functionalities, which are prevalent in a wide array of biologically active molecules and advanced materials.

This guide addresses the properties and applications of such reagents. While the specific compound "Methyl Bis(bromomethyl)acetate" is not extensively documented in readily available scientific literature, its predicted reactivity as a potent dietectrophile can be understood through the lens of more common, well-characterized analogues. Therefore, this whitepaper will focus on the archetypal and widely utilized reagent, Methyl Bromoacetate (also known as Methyl 2-bromoacetate), to provide researchers, scientists, and drug development professionals with a comprehensive technical resource. The principles of reactivity, handling, and application detailed herein for Methyl Bromoacetate serve as a robust foundation for understanding the broader class of α-bromoester reagents.

PART 1: Core Compound Data: Methyl Bromoacetate

A thorough understanding of a reagent's physical and chemical properties is the bedrock of its effective and safe use in the laboratory. The key physicochemical data for Methyl Bromoacetate are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 96-32-2 | [1] |

| Molecular Formula | C₃H₅BrO₂ | [1] |

| Molecular Weight | 152.97 g/mol | [1] |

| Appearance | Colorless to straw-colored liquid | [1][2] |

| Odor | Sharp, penetrating | [1][2] |

| Density | 1.616 g/mL at 25 °C | |

| Boiling Point | 154 °C (309 °F; 427 K) | [1] |

| Melting Point | -50 °C | [3] |

| Flash Point | 63 °C (145 °F) | [1] |

| Solubility | Soluble in water | [1][2] |

| Refractive Index | n20/D 1.458 |

PART 2: Synthesis, Reactivity, and Mechanistic Insights

Synthesis

Methyl Bromoacetate is typically synthesized via the esterification of bromoacetic acid with methanol, often catalyzed by a strong acid. An alternative common laboratory preparation is the Hell-Volhard-Zelinsky reaction, involving the bromination of acetic acid followed by esterification.

Core Reactivity: The S N 2 Pathway

The synthetic utility of Methyl Bromoacetate is dominated by its nature as a potent electrophile. The presence of the electron-withdrawing bromine atom on the carbon adjacent to the carbonyl group makes this carbon highly susceptible to nucleophilic attack. The primary mechanism of reaction is the bimolecular nucleophilic substitution (S N 2).

This reactivity allows for the facile alkylation of a wide range of nucleophiles, including:

-

O-Alkylation: Alcohols and phenols can be deprotonated to their respective alkoxides or phenoxides, which then readily displace the bromide.

-

N-Alkylation: Primary and secondary amines are effective nucleophiles for the alkylation on nitrogen. This is a common strategy in the synthesis of novel amino acid derivatives and other nitrogen-containing heterocycles.

-

S-Alkylation: Thiols and thiolates are excellent nucleophiles and react readily with Methyl Bromoacetate.

-

C-Alkylation: Carbanions, such as those derived from enolates, can be alkylated to form new C-C bonds, a cornerstone of molecular framework construction.

The general mechanism for the S N 2 reaction of Methyl Bromoacetate with a generic nucleophile (Nu⁻) is depicted below.

Caption: General S N 2 reaction mechanism of Methyl Bromoacetate.

PART 3: Applications in Drug Discovery and Development

Methyl Bromoacetate is a versatile building block in the synthesis of pharmaceuticals and other biologically active compounds.[1] Its ability to readily alkylate nucleophiles makes it an invaluable tool for molecular elaboration.

-

Synthesis of Heterocycles: It is a key reagent in the synthesis of coumarins and other heterocyclic systems which form the core of many drug molecules.

-

Peptide and Protein Modification: Due to its reactivity with the imidazole side chain of histidine residues, Methyl Bromoacetate has been used as a reagent for the chemical modification of proteins to probe structure and function.[1]

-

Prodrug Synthesis: The ester functionality can be used to mask a carboxylic acid in a drug molecule, with the bromo- group providing a handle for further modification or for creating prodrugs that release the active compound under specific physiological conditions.

-

General Synthesis: It serves as a precursor in the production of vitamins and a wide range of other pharmaceutical agents.[1]

PART 4: Experimental Protocols and Workflows

The following is a representative protocol for the O-alkylation of a phenol using Methyl Bromoacetate. This procedure is illustrative and should be adapted based on the specific substrate and laboratory conditions.

Protocol: Synthesis of Methyl 2-phenoxyacetate

Objective: To synthesize Methyl 2-phenoxyacetate via Williamson ether synthesis from phenol and Methyl Bromoacetate.

Materials:

-

Phenol (1.0 eq)

-

Methyl Bromoacetate (1.1 eq)

-

Potassium Carbonate (K₂CO₃, 1.5 eq), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add phenol (1.0 eq) and anhydrous acetone.

-

Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.

-

Alkylating Agent Addition: Slowly add Methyl Bromoacetate (1.1 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 56 °C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Filter off the solid potassium salts and wash the filter cake with a small amount of acetone.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure to remove the acetone. Dissolve the residue in DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure Methyl 2-phenoxyacetate.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Methyl 2-phenoxyacetate.

PART 5: Safety, Handling, and Hazard Mitigation

Methyl Bromoacetate is a hazardous substance and must be handled with appropriate precautions. It is toxic if swallowed, inhaled, or absorbed through the skin, and it can cause severe skin and eye irritation.[1][4] It is also a lachrymator, meaning it causes tears.[1][4]

| Hazard Category | Description and Precautionary Measures | Reference(s) |

| Acute Toxicity | Toxic by inhalation, in contact with skin, and if swallowed. Avoid breathing vapors. Do not ingest. Avoid all contact with skin and eyes. | [1][4] |